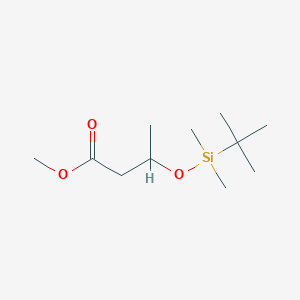
3-(tert-Butyldimethylsiloxy)butyric acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is an organic compound with the molecular formula C11H24O3Si. It is a silyl ether derivative of butanoic acid and is commonly used in organic synthesis as a protecting group for hydroxyl functionalities. The compound is known for its stability and resistance to hydrolysis, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate typically involves the reaction of methyl 3-hydroxybutanoate with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions without interference from hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the synthesis of complex molecules with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild conditions using reagents like TBAF, revealing the free hydroxyl group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}-2-butynoate
- Methyl (3R)-3-{(benzyloxy)methoxy}-4-{[tert-butyl(dimethyl)silyl]oxy}butanoate
- Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}propylphosphonate
Uniqueness
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is unique due to its specific structure, which provides a balance of stability and reactivity. The tert-butyl(dimethyl)silyl group offers robust protection for hydroxyl groups, making it suitable for use in complex synthetic pathways where selective protection and deprotection are crucial.
Eigenschaften
CAS-Nummer |
116414-91-6 |
|---|---|
Molekularformel |
C11H24O3Si |
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C11H24O3Si/c1-9(8-10(12)13-5)14-15(6,7)11(2,3)4/h9H,8H2,1-7H3 |
InChI-Schlüssel |
YMQKYTUCHSHLJI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Synonyme |
3-(tert-Butyldimethylsiloxy)butyric acid methyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














